Cas no 2190141-54-7 (1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one)

1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-26573888
- 2190141-54-7
- Z2738283088
- AKOS034007167
- 1-[4-(methoxymethyl)azepan-1-yl]prop-2-en-1-one
- 1-[Hexahydro-4-(methoxymethyl)-1H-azepin-1-yl]-2-propen-1-one
- 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one
-
- インチ: 1S/C11H19NO2/c1-3-11(13)12-7-4-5-10(6-8-12)9-14-2/h3,10H,1,4-9H2,2H3
- InChIKey: ZWSYFIUQZYIXLQ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCC(COC)CC1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 0.976±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 324.9±11.0 °C(Predicted)
- 酸性度係数(pKa): -1.05±0.40(Predicted)
1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573888-0.05g |
1-[4-(methoxymethyl)azepan-1-yl]prop-2-en-1-one |
2190141-54-7 | 90% | 0.05g |
$246.0 | 2023-09-14 |
1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one 関連文献
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1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-oneに関する追加情報
Comprehensive Overview of 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one (CAS No. 2190141-54-7)
1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one (CAS No. 2190141-54-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This molecule, characterized by its unique azepane ring and methoxymethyl functional group, serves as a versatile intermediate in the synthesis of complex pharmaceuticals and advanced materials. Its structural features, including the prop-2-en-1-one moiety, make it a valuable building block for researchers exploring novel drug candidates and functional polymers.
The growing interest in 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one is closely tied to current trends in green chemistry and sustainable synthesis. As the scientific community shifts toward environmentally friendly practices, this compound's potential for atom-economical reactions and catalytic transformations has become a hot topic. Researchers are particularly interested in its applications in click chemistry and bioorthogonal reactions, which are crucial for developing targeted therapies and diagnostic tools.
From a structural perspective, the azepane core of 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one offers remarkable conformational flexibility, making it an attractive scaffold for drug discovery. This characteristic aligns with the pharmaceutical industry's focus on GPCR-targeting compounds and CNS-active molecules. The compound's methoxymethyl group enhances its solubility profile, addressing one of the most common challenges in medicinal chemistry optimization - improving bioavailability while maintaining potency.
In material science applications, the prop-2-en-1-one (acryloyl) functionality of 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one enables its use in polymer crosslinking and surface modification technologies. This has led to innovative research in smart materials development, particularly in the creation of stimuli-responsive polymers for biomedical applications. The compound's dual reactivity - through both its azepane nitrogen and acryloyl group - makes it particularly valuable for designing multifunctional materials.
Synthetic approaches to 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one typically involve N-functionalization of the azepane precursor followed by acryloylation. Recent advancements in flow chemistry and continuous processing have improved the scalability of these synthetic routes, addressing common questions about process optimization and manufacturing efficiency in fine chemical production. These developments are particularly relevant given the increasing demand for cost-effective synthesis of specialized intermediates.
The analytical characterization of 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one presents interesting challenges and opportunities. Modern techniques such as LC-MS and multidimensional NMR are essential for verifying its structure and purity. These analytical aspects are crucial for researchers who frequently search for information about compound characterization and quality control methods in synthetic chemistry.
Looking toward future applications, 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one shows promise in emerging areas like proteolysis targeting chimeras (PROTACs) and molecular glues. Its structural features make it a potential candidate for designing E3 ligase binders, which are currently a major focus in targeted protein degradation research. This connection to cutting-edge therapeutic modalities significantly enhances the compound's relevance in contemporary drug discovery efforts.
From a safety and handling perspective, proper laboratory practices should always be followed when working with 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one. While not classified as hazardous under standard conditions, its acryloyl functionality warrants attention to reactivity considerations during storage and use. These practical aspects are frequently searched topics by laboratory professionals and process chemists.
The commercial availability of 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one has improved in recent years, reflecting its growing importance in research and development. Suppliers often provide detailed technical specifications and certificates of analysis, addressing common queries about source reliability and material quality in the chemical research community.
In conclusion, 1-4-(methoxymethyl)azepan-1-ylprop-2-en-1-one (CAS No. 2190141-54-7) represents a fascinating case study in modern chemical research. Its unique structural features, combined with diverse applications across pharmaceutical and material science domains, make it a compound of significant interest. As research continues to uncover new applications and synthetic methodologies, this molecule is likely to maintain its position as a valuable tool in the chemist's repertoire.
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